molecular formula C19H28N2O B2999754 2-(adamantan-1-yl)-N-(cyanomethyl)-N-cyclopentylacetamide CAS No. 1808664-62-1

2-(adamantan-1-yl)-N-(cyanomethyl)-N-cyclopentylacetamide

Cat. No. B2999754
CAS RN: 1808664-62-1
M. Wt: 300.446
InChI Key: ZDUVLXKADVCGHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(adamantan-1-yl)-N-(cyanomethyl)-N-cyclopentylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ACPA, and it is a potent and selective agonist of the cannabinoid receptor CB1.

Mechanism of Action

The mechanism of action of 2-(adamantan-1-yl)-N-(cyanomethyl)-N-cyclopentylacetamide involves binding to the cannabinoid receptor CB1. CB1 is a G protein-coupled receptor that is primarily expressed in the central nervous system. ACPA binds to CB1 with high affinity and activates the receptor, leading to downstream signaling pathways that mediate the physiological and biochemical effects of CB1 activation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(adamantan-1-yl)-N-(cyanomethyl)-N-cyclopentylacetamide are primarily mediated through the activation of CB1. CB1 activation has been shown to modulate various physiological processes, including pain sensation, appetite regulation, and mood. ACPA has been shown to be a potent analgesic, reducing pain sensitivity in animal models. It has also been shown to modulate appetite and food intake, making it a potential therapeutic target for obesity and eating disorders. Additionally, ACPA has been shown to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 2-(adamantan-1-yl)-N-(cyanomethyl)-N-cyclopentylacetamide in lab experiments is its potency and selectivity for CB1. ACPA is a highly specific agonist of CB1, which makes it an ideal compound for studying the physiological and biochemical effects of CB1 activation. Additionally, ACPA is relatively stable and easy to handle, making it a convenient compound for lab experiments.
One of the limitations of using ACPA in lab experiments is its potential toxicity. ACPA has been shown to have neurotoxic effects in animal studies, which may limit its use in certain experiments. Additionally, ACPA has a relatively short half-life, which may limit its usefulness in certain experiments that require prolonged CB1 activation.

Future Directions

There are several future directions for research on 2-(adamantan-1-yl)-N-(cyanomethyl)-N-cyclopentylacetamide. One potential area of research is the development of novel CB1 agonists with improved pharmacological properties, such as increased potency and longer half-life. Additionally, further research is needed to better understand the physiological and biochemical effects of CB1 activation, particularly in relation to pain sensation, appetite regulation, and mood. Finally, there is a need for further research on the potential toxicity of ACPA and other CB1 agonists, particularly in relation to their long-term effects on the central nervous system.

Synthesis Methods

The synthesis of 2-(adamantan-1-yl)-N-(cyanomethyl)-N-cyclopentylacetamide involves a multistep process. The starting material for the synthesis is adamantanone, which undergoes a series of reactions to produce the final product. The detailed synthesis method is beyond the scope of this paper, but it involves the use of various reagents and catalysts to achieve the desired product.

Scientific Research Applications

2-(adamantan-1-yl)-N-(cyanomethyl)-N-cyclopentylacetamide has been extensively studied for its potential applications in various fields. One of the primary areas of research is its use as a pharmacological tool to study the cannabinoid receptor CB1. ACPA is a potent and selective agonist of CB1, which makes it an ideal compound for studying the physiological and biochemical effects of CB1 activation.

properties

IUPAC Name

2-(1-adamantyl)-N-(cyanomethyl)-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O/c20-5-6-21(17-3-1-2-4-17)18(22)13-19-10-14-7-15(11-19)9-16(8-14)12-19/h14-17H,1-4,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUVLXKADVCGHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CC#N)C(=O)CC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.